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Compound of Interest

Compound Name: 2'-Hydroxy-4-methoxychalcone

Cat. No.: B191450

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-4-methoxychalcone is a flavonoid, a class of natural products known for their
diverse biological activities. As a member of the chalcone family, it serves as a precursor in the
biosynthesis of other flavonoids and exhibits a range of pharmacological properties. Accurate
structural elucidation and characterization are paramount for its potential applications in drug
discovery and development. This technical guide provides an in-depth overview of the
spectroscopic characterization of 2'-Hydroxy-4-methoxychalcone, focusing on Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS).

Molecular Structure

IUPAC Name: (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Molecular
Formula: C16H1403 Molecular Weight: 254.28 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for 2'-Hydroxy-4-
methoxychalcone, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment of hydrogen atoms in the
molecule. The following data is based on typical values for chalcones and spectral information
for structurally similar compounds.

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~12.8 S - 2'-OH
~7.90 d ~15.5 H-B
~7.65 d ~8.5 H-6'
~7.60 d ~15.5 H-a
~7.50 m _ H-4', H-5'
~7.00 d ~8.5 H-2, H-6
~6.90 d ~8.5 H-3, H-5
~6.50 d ~8.5 H-3'
3.85 S - 4-OCHs

13C NMR (Carbon NMR) Data

Carbon NMR provides information about the different carbon environments in the molecule.
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Chemical Shift (8) ppm Assignment
193.7 C=0
163.5 Cc-2'
161.5 C-4
145.0 C-B
136.3 C-4'
130.5 C-2,C-6
129.7 C-6'
127.3 C-1
1215 C-a
120.0 Cc-1
118.8 C-5
117.8 C-3
1145 C-3,C-5
55.5 4-OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Wavenumber (cm~?)

Description

~3400 O-H stretching (phenolic)

~3050 C-H stretching (aromatic)

~2950 C-H stretching (aliphatic, -OCHs3)

~1640 C=0 stretching (a,B-unsaturated ketone)

~1600, ~1570, ~1490

C=C stretching (aromatic and vinylic)

~1250 C-O stretching (aryl ether)
~1170 C-0O stretching (phenol)
~830 C-H bending (out-of-plane, p-disubstituted ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

miz Interpretation

254 [M]* (Molecular ion)

255 [M+H]* (Protonated molecular ion)[1]
238 [M-H-CHs]~[1]

237 [M-OHJ*

225 [M-H-COJ-[1]

161 [CoHsO2]*

134 [CoH100]*

121 [C7H502]*[1]

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 2'-Hydroxy-4-
methoxychalcone.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2'-Hydroxy-4-methoxychalcone in approximately
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
o Set the spectral width to a range of 0-15 ppm.
o Use a standard pulse sequence with a 30° pulse angle.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum on the same instrument.
o Set the spectral width to a range of 0-220 ppm.
o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required to obtain a good spectrum.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Sample Preparation (KBr Pellet):

o Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in a mortar.

o Grind the mixture to a fine powder.
o Press the powder into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Record the spectrum over a range of 4000-400 cm~1.
o Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

o Acquire the sample spectrum and ratio it against the background to obtain the final
absorbance or transmittance spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

o Data Acquisition (Electrospray lonization - ESI):

o Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate
(e.g., 5-10 pL/min).

o Acquire the spectrum in both positive and negative ion modes.

o Typical ESI source parameters include a capillary voltage of 3-4 kV and a drying gas
temperature of 200-300 °C.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 255) and
apply a collision energy to induce fragmentation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of chalcones.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2'-Hydroxy-4-
methoxychalcone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization of 2'-Hydroxy-4-
methoxychalcone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191450#spectroscopic-characterization-of-2-hydroxy-
4-methoxychalcone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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